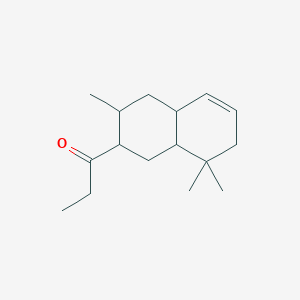
1-Propanone, 1-(octahydro-3,8,8-trimethyl-2-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanone, 1-(octahydro-3,8,8-trimethyl-2-naphthalenyl)- is produced commercially through a Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride . This reaction yields a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid . The initial Diels–Alder reaction using a Lewis acid catalyst such as aluminum chloride ensures that the acetyl group is at position 2 of the resulting cyclohexene adduct .
Industrial Production Methods: The industrial production of this compound involves the same synthetic route mentioned above. The process yields a mixture of diastereomers, with the predominant ones being (2R,3R) and (2S,3S) .
Chemical Reactions Analysis
Types of Reactions: 1-Propanone, 1-(octahydro-3,8,8-trimethyl-2-naphthalenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used for reduction reactions.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(octahydro-3,8,8-trimethyl-2-naphthalenyl)- involves its interaction with olfactory receptors, leading to the perception of its characteristic woody and ambergris odor . The molecular targets and pathways involved in this process are primarily related to the olfactory system .
Comparison with Similar Compounds
1-Propanone, 1-(octahydro-3,8,8-trimethyl-2-naphthalenyl)- is unique due to its specific odor profile and chemical structure . Similar compounds include:
Iso Gamma Super: Another synthetic ketone fragrance with a similar odor profile.
Anthamber: Known for its amber-like scent.
Amber Fleur: A fragrance ingredient with a woody and floral odor.
These compounds share some similarities in their chemical structures and odor profiles but differ in their specific applications and commercial names .
Properties
CAS No. |
68311-18-2 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
1-(3,8,8-trimethyl-2,3,4,4a,7,8a-hexahydro-1H-naphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C16H26O/c1-5-15(17)13-10-14-12(9-11(13)2)7-6-8-16(14,3)4/h6-7,11-14H,5,8-10H2,1-4H3 |
InChI Key |
MVHVQIVFVLTBFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC2C(CC1C)C=CCC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















